Cas no 23877-63-6 (Benzonitrile, 2-(1-methylethenyl)-)

Benzonitrile, 2-(1-methylethenyl)- 化学的及び物理的性質
名前と識別子
-
- Benzonitrile, 2-(1-methylethenyl)-
- 2-prop-1-en-2-ylbenzonitrile
- 23877-63-6
- SCHEMBL2655533
- 2-(Prop-1-en-2-yl)benzonitrile
-
- インチ: InChI=1S/C10H9N/c1-8(2)10-6-4-3-5-9(10)7-11/h3-6H,1H2,2H3
- InChIKey: DOOVGBOLQKPYFI-UHFFFAOYSA-N
計算された属性
- 精确分子量: 143.073499291Da
- 同位素质量: 143.073499291Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 11
- 回転可能化学結合数: 1
- 複雑さ: 196
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.2
- トポロジー分子極性表面積: 23.8Ų
Benzonitrile, 2-(1-methylethenyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1289350-1g |
2-prop-1-en-2-ylbenzonitrile |
23877-63-6 | 95% | 1g |
$695 | 2025-02-27 | |
eNovation Chemicals LLC | Y1289350-500mg |
2-prop-1-en-2-ylbenzonitrile |
23877-63-6 | 95% | 500mg |
$595 | 2025-02-20 | |
eNovation Chemicals LLC | Y1289350-1g |
2-prop-1-en-2-ylbenzonitrile |
23877-63-6 | 95% | 1g |
$695 | 2025-02-20 | |
eNovation Chemicals LLC | Y1289350-500mg |
2-prop-1-en-2-ylbenzonitrile |
23877-63-6 | 95% | 500mg |
$595 | 2025-02-27 | |
eNovation Chemicals LLC | Y1289350-1g |
2-prop-1-en-2-ylbenzonitrile |
23877-63-6 | 95% | 1g |
$695 | 2024-07-28 | |
eNovation Chemicals LLC | Y1289350-500mg |
2-prop-1-en-2-ylbenzonitrile |
23877-63-6 | 95% | 500mg |
$595 | 2024-07-28 |
Benzonitrile, 2-(1-methylethenyl)- 関連文献
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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6. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
Benzonitrile, 2-(1-methylethenyl)-に関する追加情報
Benzonitrile, 2-(1-methylethenyl)- (CAS No. 23877-63-6)
Benzonitrile, 2-(1-methylethenyl)-, also known by its CAS registry number CAS No. 23877-63-6, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound, characterized by its structure containing a benzonitrile group and a substituted vinyl group, has garnered attention due to its unique chemical properties and potential for further functionalization. Recent studies have highlighted its role in the synthesis of advanced materials, including polymers and pharmaceutical intermediates.
The synthesis of Benzonitrile, 2-(1-methylethenyl)- typically involves the use of palladium-catalyzed coupling reactions or other transition metal-mediated processes. These methods have been optimized in recent years to enhance yield and selectivity, making the compound more accessible for large-scale production. Researchers have also explored alternative routes using biocatalysts, which offer an environmentally friendly approach to synthesizing this compound.
In terms of applications, Benzonitrile, 2-(1-methylethenyl)- serves as a valuable intermediate in the production of specialty chemicals. Its ability to undergo various functional group transformations makes it a key building block in organic synthesis. For instance, it can be converted into amides, esters, or other nitrile derivatives through simple chemical reactions. Recent advancements in catalytic chemistry have further expanded its utility in the development of bioactive molecules and agrochemicals.
The chemical stability of Benzonitrile, 2-(1-methylethenyl)- under diverse reaction conditions has been extensively studied. It exhibits good thermal stability and is resistant to oxidation under mild conditions, which are advantageous for its use in high-temperature applications or long-term storage. However, exposure to strong oxidizing agents or extreme conditions may lead to decomposition or side reactions.
From an environmental standpoint, the ecological impact of Benzonitrile, 2-(1-methylethenyl)- has been a topic of recent research interest. Studies indicate that it is not inherently toxic at typical exposure levels but may undergo biodegradation under specific environmental conditions. Regulatory agencies have established guidelines for safe handling and disposal to minimize its environmental footprint.
In conclusion, Benzonitrile, 2-(1-methylethenyl)- (CAS No. 23877-63-6) remains a pivotal compound in modern organic chemistry due to its structural versatility and wide-ranging applications. Ongoing research continues to uncover new avenues for its utilization in both industrial and academic settings.
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